Cas no 2171802-64-3 (5-phenyl-1-oxa-4-azaspiro5.5undecane)

5-phenyl-1-oxa-4-azaspiro5.5undecane 化学的及び物理的性質
名前と識別子
-
- 5-phenyl-1-oxa-4-azaspiro5.5undecane
- 2171802-64-3
- EN300-1646881
- 5-phenyl-1-oxa-4-azaspiro[5.5]undecane
-
- インチ: 1S/C15H21NO/c1-3-7-13(8-4-1)14-15(17-12-11-16-14)9-5-2-6-10-15/h1,3-4,7-8,14,16H,2,5-6,9-12H2
- InChIKey: ZOUCWCUBUUCDNM-UHFFFAOYSA-N
- ほほえんだ: O1CCNC(C2C=CC=CC=2)C21CCCCC2
計算された属性
- せいみつぶんしりょう: 231.162314293g/mol
- どういたいしつりょう: 231.162314293g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 241
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
5-phenyl-1-oxa-4-azaspiro5.5undecane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1646881-0.05g |
5-phenyl-1-oxa-4-azaspiro[5.5]undecane |
2171802-64-3 | 0.05g |
$780.0 | 2023-06-04 | ||
Enamine | EN300-1646881-1.0g |
5-phenyl-1-oxa-4-azaspiro[5.5]undecane |
2171802-64-3 | 1g |
$928.0 | 2023-06-04 | ||
Enamine | EN300-1646881-0.25g |
5-phenyl-1-oxa-4-azaspiro[5.5]undecane |
2171802-64-3 | 0.25g |
$855.0 | 2023-06-04 | ||
Enamine | EN300-1646881-0.1g |
5-phenyl-1-oxa-4-azaspiro[5.5]undecane |
2171802-64-3 | 0.1g |
$817.0 | 2023-06-04 | ||
Enamine | EN300-1646881-10.0g |
5-phenyl-1-oxa-4-azaspiro[5.5]undecane |
2171802-64-3 | 10g |
$3992.0 | 2023-06-04 | ||
Enamine | EN300-1646881-500mg |
5-phenyl-1-oxa-4-azaspiro[5.5]undecane |
2171802-64-3 | 500mg |
$891.0 | 2023-09-21 | ||
Enamine | EN300-1646881-50mg |
5-phenyl-1-oxa-4-azaspiro[5.5]undecane |
2171802-64-3 | 50mg |
$780.0 | 2023-09-21 | ||
Enamine | EN300-1646881-0.5g |
5-phenyl-1-oxa-4-azaspiro[5.5]undecane |
2171802-64-3 | 0.5g |
$891.0 | 2023-06-04 | ||
Enamine | EN300-1646881-5000mg |
5-phenyl-1-oxa-4-azaspiro[5.5]undecane |
2171802-64-3 | 5000mg |
$2692.0 | 2023-09-21 | ||
Enamine | EN300-1646881-10000mg |
5-phenyl-1-oxa-4-azaspiro[5.5]undecane |
2171802-64-3 | 10000mg |
$3992.0 | 2023-09-21 |
5-phenyl-1-oxa-4-azaspiro5.5undecane 関連文献
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
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5-phenyl-1-oxa-4-azaspiro5.5undecaneに関する追加情報
Recent Advances in the Study of 5-phenyl-1-oxa-4-azaspiro[5.5]undecane (CAS: 2171802-64-3)
The compound 5-phenyl-1-oxa-4-azaspiro[5.5]undecane (CAS: 2171802-64-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique spirocyclic structure and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a lead structure in drug discovery.
Recent studies have highlighted the synthetic versatility of 5-phenyl-1-oxa-4-azaspiro[5.5]undecane, with several research groups developing novel methodologies for its preparation. A 2023 publication in the Journal of Medicinal Chemistry described an efficient one-pot synthesis route utilizing a [3+2] cycloaddition strategy, achieving a yield of 78% with high enantioselectivity. This advancement addresses previous challenges in the scalable production of this spirocyclic scaffold.
In terms of biological activity, preliminary screening has revealed promising results. The compound demonstrates moderate inhibitory activity against monoamine oxidase B (MAO-B) with an IC50 of 3.2 μM, suggesting potential applications in neurodegenerative disorders. Additionally, molecular docking studies indicate strong binding affinity to the allosteric site of the κ-opioid receptor, opening new avenues for pain management research.
Structural-activity relationship (SAR) studies published in Bioorganic & Medicinal Chemistry Letters have identified the phenyl substituent at position 5 as crucial for maintaining biological activity. Systematic modifications of the spirocyclic core have led to derivatives with improved pharmacokinetic properties, particularly in terms of blood-brain barrier permeability, as evidenced by in vitro PAMPA-BBB assays.
Recent patent filings (WO2023156789, US20230145678) indicate growing commercial interest in 5-phenyl-1-oxa-4-azaspiro[5.5]undecane derivatives, particularly for CNS applications. One notable development is the incorporation of this scaffold into dual-acting serotonin-norepinephrine reuptake inhibitors with reduced side effect profiles compared to existing therapeutics.
Challenges remain in fully elucidating the compound's mechanism of action and optimizing its therapeutic index. Current research efforts are focusing on radiolabeled versions of the compound for PET imaging studies, as well as prodrug strategies to enhance oral bioavailability. The unique sp3-rich character of this scaffold makes it particularly attractive for fragment-based drug discovery approaches.
In conclusion, 5-phenyl-1-oxa-4-azaspiro[5.5]undecane represents a promising structural motif in medicinal chemistry with multiple potential therapeutic applications. Continued research into its derivatives and biological targets is expected to yield significant advances in the coming years, particularly in the areas of CNS disorders and pain management.
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